molecular formula C18H19N3O3S B1250522 (+)-Rosiglitazone CAS No. 163860-16-0

(+)-Rosiglitazone

Cat. No. B1250522
CAS RN: 163860-16-0
M. Wt: 357.4 g/mol
InChI Key: YASAKCUCGLMORW-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-rosiglitazone is a rosiglitazone. It is an enantiomer of a (-)-rosiglitazone.

Scientific Research Applications

Bone Health and Rosiglitazone

Rosiglitazone, known for its use in treating type 2 diabetes, also impacts bone health. It activates the nuclear receptor PPAR-gamma, which plays a crucial role in balancing osteoblast and adipocyte differentiation from bone marrow progenitors. Notably, rosiglitazone administration in vivo has been linked to significant bone loss in animal studies, suggesting potential risks to human skeletal health (Rzońca et al., 2004).

Cardiovascular Health and Rosiglitazone

While rosiglitazone is widely used for type 2 diabetes mellitus treatment, its effects on cardiovascular health are notable. Studies have shown that rosiglitazone is associated with an increased risk of myocardial infarction and potentially increases the risk of death from cardiovascular causes, highlighting the need for careful consideration of its cardiovascular implications (Nissen & Wolski, 2007).

Neurological Applications

Rosiglitazone has shown potential neuroprotective properties against diseases like Parkinson's. It appears to protect against cytotoxicity induced by neurotoxins, suggesting a potential therapeutic strategy for treating progressive neurodegenerative diseases such as Parkinson's disease (Jung et al., 2007).

Metabolic Syndrome and Diabetes

Rosiglitazone's primary application has been in the treatment of type 2 diabetes and metabolic syndrome. It improves insulin sensitivity and can reduce incident type 2 diabetes, increasing the likelihood of regression to normoglycemia in individuals with impaired glucose tolerance (Gerstein et al., 2006). Additionally, it has been observed to reduce markers of endothelial cell activation and levels of acute-phase reactants in coronary artery disease patients without diabetes, indicating a potential role in cardiovascular health management (Sidhu et al., 2003).

properties

CAS RN

163860-16-0

Product Name

(+)-Rosiglitazone

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

(5R)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/t15-/m1/s1

InChI Key

YASAKCUCGLMORW-OAHLLOKOSA-N

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)C[C@@H]2C(=O)NC(=O)S2)C3=CC=CC=N3

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Rosiglitazone
Reactant of Route 2
Reactant of Route 2
(+)-Rosiglitazone
Reactant of Route 3
(+)-Rosiglitazone
Reactant of Route 4
Reactant of Route 4
(+)-Rosiglitazone
Reactant of Route 5
(+)-Rosiglitazone
Reactant of Route 6
Reactant of Route 6
(+)-Rosiglitazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.